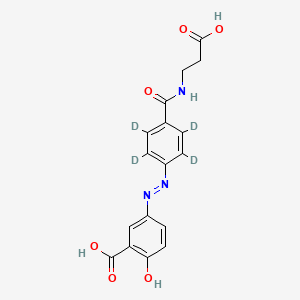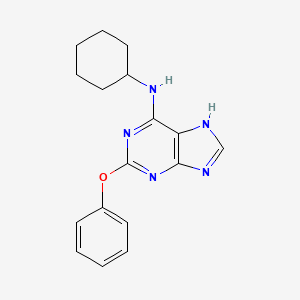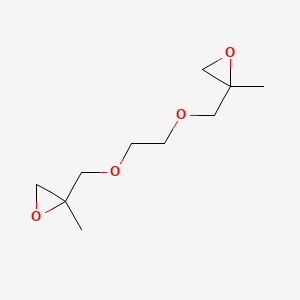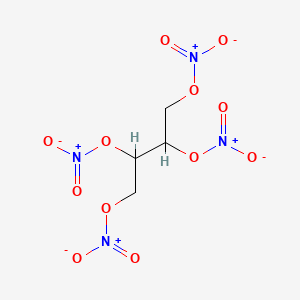
Balsalazide-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Balsalazide-d4 is a deuterated form of Balsalazide, which is a prodrug of 5-aminosalicylic acid. Balsalazide is primarily used in the treatment of inflammatory bowel diseases such as ulcerative colitis. The deuterated form, this compound, is often used as an internal standard in analytical chemistry for the quantification of Balsalazide by gas chromatography or liquid chromatography-mass spectrometry .
Preparation Methods
The preparation of Balsalazide-d4 involves several synthetic steps. The process begins with the intermediate N-(4-aminobenzoyl)-β-alanine, which is converted to N-(4-ammoniumbenzoyl)-β-alanine sulfonate salt using a sulfonic acid in water. This intermediate is then treated with aqueous sodium nitrite solution at low temperature to generate N-(4-diazoniumbenzoyl)-β-alanine sulfonate salt. The resulting solution is quenched with aqueous disodium salicylate to furnish Balsalazide disodium solution. Finally, the solution is acidified to isolate Balsalazide, which can be optionally converted to a pharmaceutically acceptable salt .
Chemical Reactions Analysis
Balsalazide-d4 undergoes several types of chemical reactions, including:
Oxidation: Balsalazide can be oxidized under specific conditions, leading to the formation of various oxidation products.
Substitution: Balsalazide can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are 5-aminosalicylic acid and 4-aminobenzoyl-β-alanine.
Scientific Research Applications
Balsalazide-d4 is widely used in scientific research, particularly in the following areas:
Analytical Chemistry: As an internal standard for the quantification of Balsalazide by gas chromatography or liquid chromatography-mass spectrometry.
Pharmacokinetics: To study the pharmacokinetics of Balsalazide and its metabolites in biological systems.
Inflammatory Bowel Disease Research: To investigate the efficacy and mechanism of action of Balsalazide in treating inflammatory bowel diseases.
Mechanism of Action
Balsalazide-d4, like Balsalazide, is a prodrug that is enzymatically cleaved in the colon to produce 5-aminosalicylic acid. The active moiety, 5-aminosalicylic acid, exerts its anti-inflammatory effects locally in the gastrointestinal tract by inhibiting the production of arachidonic acid metabolites, which are involved in the inflammatory process . The molecular targets include cyclooxygenase and lipoxygenase pathways, which are key players in the synthesis of pro-inflammatory mediators .
Comparison with Similar Compounds
Balsalazide-d4 is compared with other similar compounds such as Mesalazine and Sulfasalazine. While all these compounds are used to treat inflammatory bowel diseases, Balsalazide is unique in its ability to deliver a high concentration of the active drug directly to the distal colon. Mesalazine is the active moiety released from Balsalazide, and Sulfasalazine is another prodrug that releases Mesalazine upon metabolism. Balsalazide is reported to have fewer side effects compared to Sulfasalazine and a faster onset of action compared to Mesalazine .
Similar compounds include:
- Mesalazine (5-aminosalicylic acid)
- Sulfasalazine
- Olsalazine
These compounds share a common mechanism of action but differ in their pharmacokinetic profiles and side effect profiles .
Properties
Molecular Formula |
C17H15N3O6 |
|---|---|
Molecular Weight |
361.34 g/mol |
IUPAC Name |
5-[[4-(2-carboxyethylcarbamoyl)-2,3,5,6-tetradeuteriophenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26)/i1D,2D,3D,4D |
InChI Key |
IPOKCKJONYRRHP-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)NCCC(=O)O)[2H])[2H])N=NC2=CC(=C(C=C2)O)C(=O)O)[2H] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R)-2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine](/img/structure/B10783194.png)

![(7aS)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-cyclopentyloxyiminoacetyl]amino]-2,2-dimethyl-5-oxo-3,6,7,7a-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B10783198.png)
![3-[2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]ethylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B10783206.png)
![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine;dihydrochloride](/img/structure/B10783211.png)
![2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-[2-(2-aminopropanoylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10783226.png)

![3-Ethyl-2-oxo-2,3-dihydro-benzoimidazole-1-carboxylic acid (8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amide; hydrochloride](/img/structure/B10783236.png)
![Decyl 6-[3-[[(4-bromophenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoate](/img/structure/B10783240.png)
![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;diiodide](/img/structure/B10783254.png)
![2,2-dimethylpropanoyloxymethyl 7-[[(2Z)-2-[2-(2-aminopropanoylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10783260.png)

